m-PEG4-benzaldehyde
Overview
Description
M-PEG4-benzaldehyde is a small molecule PEG linker containing a terminal benzaldehyde moiety . This moiety can react with primary amine groups . The PEG4 arm increases the solubility of compounds in aqueous media . It is reagent grade and used for research purposes .
Molecular Structure Analysis
The molecular formula of m-PEG4-benzaldehyde is C14H20O5 . Its molecular weight is 268.31 .Chemical Reactions Analysis
M-PEG4-benzaldehyde contains an aldehyde group that reacts specifically with hydrazide and aminooxy groups, which are commonly used for labeling and crosslinking carbonyl groups .Physical And Chemical Properties Analysis
M-PEG4-benzaldehyde has a molecular weight of 268.31 and a molecular formula of C14H20O5 . It is available in reagent grade for research use .Scientific Research Applications
Catalyst Modification
Polyethylene glycol (PEG), a related compound to m-PEG4-benzaldehyde, has been utilized as a novel modifier for supported metal catalysts in the hydrogenation of benzaldehydes. The modification with PEG improves catalytic activity and selectivity, leading to enhanced production of partially hydrogenated products such as benzyl alcohol. This approach signifies the potential of PEG derivatives in catalysis, offering a pathway to optimize chemical reactions for industrial applications (Okamoto, Hirao, & Yamaai, 2010).
Biomedical Materials
Benzaldehyde-terminated PEG has been synthesized and cross-linked to form dynamic hydrogels with strong mechanical performance, indicating its usefulness in creating novel hemostatic materials. These hydrogels exhibit excellent cytocompatibility and potential in stopping bleeding, highlighting the role of PEG derivatives in advancing medical materials and wound management strategies (Huang et al., 2016).
Green Chemistry
In the synthesis of benzoxazine, a compound related to m-PEG4-benzaldehyde, PEG was used as a solvent under microwave irradiation, demonstrating a green chemistry approach by using renewable resources and achieving excellent thermal properties of the synthesized products. This highlights the environmental benefits and efficiency of incorporating PEG derivatives in chemical synthesis processes (Teng et al., 2019).
Drug Delivery Systems
PEGylation, involving the conjugation of PEG to drugs, is a significant application area, enhancing the solubility, stability, and bioavailability of therapeutic agents. This method has led to the development of PEG-drug conjugates with reduced immunogenicity and prolonged circulation times, exemplified by the successful clinical application of PEGylated proteins and the ongoing research into novel PEGylated formulations (Greenwald, Choe, McGuire, & Conover, 2003).
Analytical and Biotechnological Applications
The separation and characterization of benzaldehyde-functional PEGs have been achieved through liquid chromatography, facilitating the accurate determination of PEG derivatives' distributions for biomedical applications. This advancement underscores the importance of PEG derivatives in analytical chemistry and biotechnology, enabling precise synthesis and application of functionalized PEGs (Wei et al., 2016).
Safety And Hazards
M-PEG4-benzaldehyde is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Relevant Papers One paper discusses the use of a PEG-Benzaldehyde-Hydrazone-Lipid Based PEG-Sheddable pH-Sensitive Liposomes for endosomal escape and long circulation . Another paper presents the synthesis of substituted benzaldehydes via a two-step, one-pot procedure .
properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-16-6-7-17-8-9-18-10-11-19-14-4-2-13(12-15)3-5-14/h2-5,12H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUXIDOVXGFYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-benzaldehyde |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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